molecular formula C15H16BrNO3S B2680402 5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one CAS No. 420111-95-1

5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one

Cat. No.: B2680402
CAS No.: 420111-95-1
M. Wt: 370.26
InChI Key: BHBKROHWTGHOGA-UHFFFAOYSA-N
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Description

The compound 5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one is a brominated indole derivative featuring a hexahydroindol-4-one core substituted with a 4-methylphenylsulfonyl group.

Properties

IUPAC Name

5-bromo-1-(4-methylphenyl)sulfonyl-5,6,7,7a-tetrahydro-3aH-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-10-2-4-11(5-3-10)21(19,20)17-9-8-12-14(17)7-6-13(16)15(12)18/h2-5,8-9,12-14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBKROHWTGHOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3C2CCC(C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of an indole derivative followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Similarities and Differences

The compound shares a hexahydroindol-4-one scaffold with several analogs but differs in substituents:

  • Sulfonyl Group : The 4-methylphenylsulfonyl group distinguishes it from compounds like 4-(4-bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (16) , which has a benzenesulfonamide moiety.
  • Bromine Position : Bromination at the 5-position of the indole ring is common in analogs, but additional bromine atoms (e.g., in compound 16 ) or chlorine/methoxy substitutions (e.g., 17 , 18 in ) alter reactivity and steric effects .

Physicochemical Properties

Key properties of selected analogs are summarized below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound C₁₆H₁₇BrNO₃S 382.28 (calc.) N/A Bromoindole, Tosyl group
16 () C₂₅H₂₄Br₂N₄O₃S 620.36 200–201 Dual bromophenyl, sulfonamide
17 () C₂₅H₂₄BrClN₄O₃S 575.91 129–130 Chlorophenyl, sulfonamide
5-Bromo-1-ethyl-3-hydroxy... () C₂₁H₂₁BrNO₄ 437.30 N/A Ethyl, hydroxy, isopropylphenyl ketone
5-Bromo-3-hydroxy... () C₂₀H₁₈BrNO₄ 416.27 N/A Allyl, methoxyphenyl ketone

Key Observations :

  • Melting Points : Sulfonamide-containing compounds (e.g., 16 , 17 ) exhibit higher melting points (129–201°C) due to strong intermolecular hydrogen bonding .
  • Hydrophobicity : The 4-methylphenylsulfonyl group in the target compound likely increases lipophilicity compared to benzenesulfonamides, influencing solubility and membrane permeability.

Bromination Strategies

  • Bromine incorporation in indole derivatives (e.g., ) typically occurs via electrophilic substitution or palladium-catalyzed cross-coupling, with positional selectivity influenced by directing groups .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

  • Sulfonyl Group : Strong absorption bands at 1160–1335 cm⁻¹ (asymmetric/symmetric SO₂ stretching) are consistent across sulfonamide and sulfonyl derivatives .
  • Carbonyl Stretching : The hexahydroindol-4-one C=O peak appears near 1653–1670 cm⁻¹, similar to compound 16 .

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR : Protons adjacent to the sulfonyl group (e.g., aromatic protons in the 4-methylphenyl moiety) resonate downfield (δ 7.4–8.1 ppm), as seen in .
  • 13C-NMR : The sulfonyl-linked carbons exhibit distinct shifts; for example, the SO₂-attached aromatic carbons in compound 16 appear at δ 125–140 ppm .

Biological Activity

5-Bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one (CAS No. 420111-95-1) is a compound of interest due to its potential biological activities. This indole derivative exhibits various pharmacological properties that warrant detailed examination. The compound's structure includes a bromine atom and a sulfonyl group attached to a hexahydroindole framework, which is pivotal for its biological interactions.

  • Molecular Formula : C15H16BrNO3S
  • Molecular Weight : 370.26 g/mol
  • Density : 1.546 g/cm³ (predicted)
  • Boiling Point : 499.3 °C (predicted)
  • pKa : -8.73 (predicted)

Antibacterial Activity

Research indicates that compounds with similar structural motifs often exhibit antibacterial properties. For instance, studies have shown that derivatives with sulfonamide groups can demonstrate significant activity against various bacterial strains. Although specific data on the antibacterial efficacy of this compound is limited, related compounds have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been implicated in enzyme inhibition studies. Specifically, sulfonamide derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and urease. In a comparative study of similar compounds, IC50 values for urease inhibition ranged from 1.13 µM to 6.28 µM . Although direct data for the target compound are not available, its structural characteristics suggest potential activity in this area.

Anticancer Potential

The indole framework is frequently associated with anticancer properties. Compounds containing indole moieties have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. While specific studies on this compound are sparse, the structural analogs indicate a promising avenue for anticancer drug development.

Study on Related Compounds

A study synthesized various indole derivatives and evaluated their biological activities through in vitro assays. Notably:

  • Antibacterial Screening : Several compounds exhibited strong activity against Bacillus subtilis, with IC50 values significantly lower than standard antibiotics.
  • Enzyme Inhibition : The most active compounds showed AChE inhibition comparable to established inhibitors .

Structure-Activity Relationship (SAR)

The presence of the bromine atom and the sulfonyl group are critical in modulating biological activity:

  • Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.
  • Sulfonyl Group : Plays a crucial role in enzyme binding affinity and selectivity.

Q & A

Q. What are the key considerations for optimizing the synthetic route of 5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one?

Methodological Answer:

  • Stepwise Synthesis : Begin with bromination of the indole precursor, followed by sulfonylation using 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, pyridine catalyst). Ensure regioselectivity by monitoring reaction temperature (0–5°C for bromination) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization : Adjust stoichiometry of sulfonylation reagents (1.2 equivalents of sulfonyl chloride) and reaction time (12–24 hours) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to validate the hexahydroindol-4-one core and sulfonyl group orientation. Compare bond angles/torsion angles with similar derivatives (e.g., ethyl 4-(5-bromo-1H-indol-3-yl) compounds) .
  • Spectroscopic Analysis :
    • NMR : Assign peaks for the bromine-substituted indole (δ 7.2–7.8 ppm for aromatic protons) and sulfonyl group (δ 2.4 ppm for methyl protons) .
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for bromine displacement. Compare activation energies of possible pathways (e.g., SN2 vs. radical mechanisms) .
  • Solvent Effects : Simulate solvation in polar aprotic solvents (e.g., DMF) to assess steric hindrance from the sulfonyl group .
  • Experimental Validation : Perform kinetic studies (UV-Vis monitoring) to correlate computational predictions with observed reaction rates .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Dose-Response Profiling : Test the compound across a wide concentration range (0.1–100 μM) in cell-based assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) .
  • Target Identification : Use affinity chromatography or SPR to identify binding partners (e.g., kinases, DNA topoisomerases) .
  • Structural Analog Comparison : Compare bioactivity with analogs lacking the sulfonyl group (e.g., 5-bromo-1H-indol-4-one derivatives) to isolate functional group contributions .

Q. How should researchers design stability studies under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via LC-MS every 24 hours for 7 days .
  • Oxidative Stress Testing : Expose to H₂O₂ (1–5 mM) to assess sulfonyl group stability. Track byproducts (e.g., sulfonic acid derivatives) .
  • Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

Methodological Answer:

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀ values. Use GraphPad Prism or R packages for error propagation .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) to identify significant differences in viability .
  • Omics Integration : Pair toxicity data with transcriptomic profiling (RNA-seq) to uncover pathways affected at sub-IC₅₀ concentrations .

Q. How can researchers validate the environmental fate of this compound in ecotoxicological studies?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F protocol with activated sludge to measure half-life in aqueous systems. Monitor via TOC analysis .
  • Bioaccumulation Modeling : Apply EPI Suite to estimate log Kow and BCF values. Validate experimentally using zebrafish embryos .
  • Metabolite Tracking : Use ¹⁴C-labeled compound to trace degradation products in soil/water matrices .

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